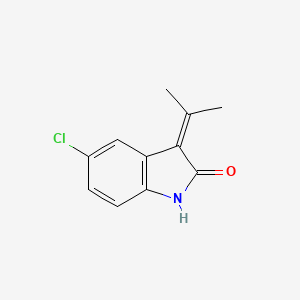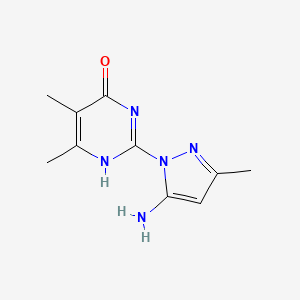
2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service (CAS) number 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their transformation into the final product through controlled chemical reactions.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors, automated control systems, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies to understand biological processes.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one include other chemical entities with comparable structures and properties. Some of these compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propiedades
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-5-4-8(11)15(14-5)10-12-7(3)6(2)9(16)13-10/h4H,11H2,1-3H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUOWBPSCZVOLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=O)C(=C(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N)C2=NC(=O)C(=C(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
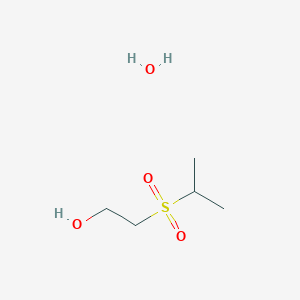
![[2-(propylthio)ethyl]amine hydrochloride](/img/structure/B7886135.png)
![1-[2-(Methylsulfonyl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B7886151.png)
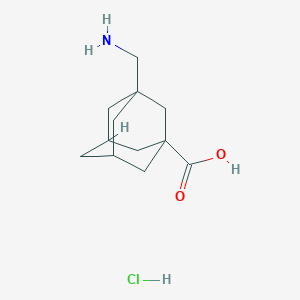
![[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride](/img/structure/B7886162.png)
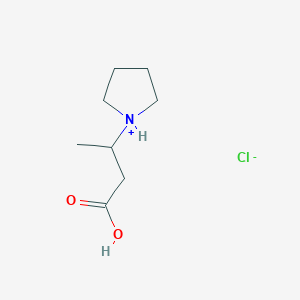
![3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B7886179.png)
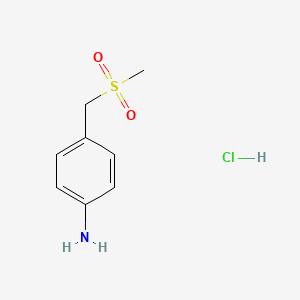
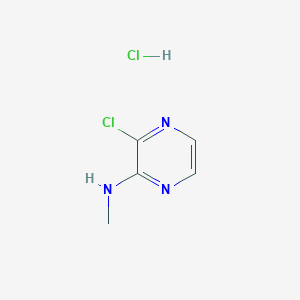
![2-(5-amino-3-tert-butylpyrazol-1-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7886205.png)
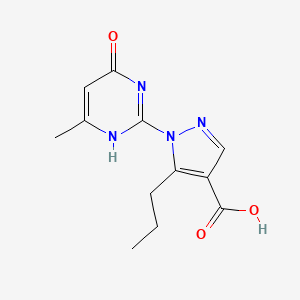

![{[4-(Cyclopentyloxy)-3-methoxyphenyl]methyl}(pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B7886235.png)
